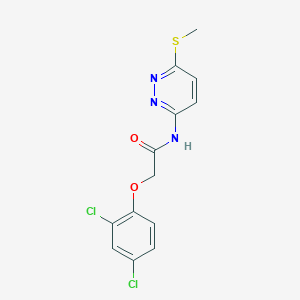

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLSJSNSHVOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of agriculture and pest management. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a pyridazinyl moiety with a methylthio substituent, contributing to its unique biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways in target organisms. It has been observed to exhibit herbicidal and insecticidal properties, affecting the growth and reproduction of pests.

Herbicidal Activity

Research indicates that this compound acts as an herbicide by inhibiting key enzymes involved in plant growth. The mechanism often involves the disruption of photosynthesis and metabolic processes in target weeds, leading to their eventual death.

Insecticidal Activity

Studies have shown that this compound possesses significant insecticidal properties. It affects the nervous system of insects, leading to paralysis and mortality. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its efficacy against specific pests.

Case Studies

- Aphicidal Properties : A study conducted on the efficacy of this compound against aphids demonstrated a greater than 10-fold improvement in potency compared to earlier formulations. The compound was particularly effective against Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid) .

- Toxicological Studies : An investigation into the toxicological impact revealed that while the compound is effective against target pests, it also poses risks to non-target organisms, necessitating careful management in agricultural applications .

- Environmental Impact : Research has highlighted concerns regarding the persistence of this compound in soil and water systems, suggesting that its use may lead to ecological imbalances if not managed properly .

Data Table: Biological Activity Overview

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound with potential applications in both agricultural and medicinal chemistry due to its unique structure and biological properties. This compound combines elements of the dichlorophenoxy and pyridazin families.

Identification and Classification

The compound can be identified through databases like PubChem, which provide detailed information on its molecular structure, properties, and potential applications. It belongs to the class of acetamides and contains functional groups, including dichlorophenoxy and methylthio-pyridazine. It is classified as an organic compound with potential herbicidal or pharmaceutical applications.

Structure and Properties

The molecular formula for this compound is C13H12Cl2N4O2S. Its molecular weight is approximately 351.32 g/mol. The InChI (International Chemical Identifier) string provides a unique representation of its structure, which can be utilized in various chemical databases for identification purposes.

Synthesis

The synthesis of this compound typically involves multiple steps. The synthesis may require specific reagents such as acetic anhydride for acetylation and bases like sodium hydride for deprotonation during the formation of the acetamide bond. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Potential Applications

this compound has potential applications in various fields:

- Agricultural Chemistry The compound may have herbicidal applications.

- Medicinal Chemistry Studies indicate that this compound could inhibit enzymes such as c-Met and Pim-1, which are crucial in cancer biology, thereby potentially serving as a therapeutic agent.

Reactions

This compound can participate in several types of chemical reactions: Common reagents for these reactions include hydrogen peroxide for oxidation and various nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice significantly influence reaction pathways and product distributions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and selectivity can be contextualized through comparisons with analogs sharing its dichlorophenoxy-acetamide core or pyridazine/thioalkylamide substituents. Below is a detailed analysis of key analogs:

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)

- Structural Differences : Replaces the 6-(methylthio)pyridazine group with a 4-methylpyridine ring.

- Activity: Acts as a synthetic auxin agonist, mimicking plant hormone activity by binding to auxin receptors.

Key Data :

Property Compound 533 Target Compound Pyridine/Pyridazine Ring 4-Methylpyridine 6-(Methylthio)pyridazine Bioactivity Auxin agonist (plant growth regulation) Undocumented (likely enzyme inhibition) Hydrophobicity Moderate (methyl group) Higher (methylthio group)

DICA (2-(2,4-Dichlorophenoxy)-N-(2-Mercapto-Ethyl)-Acetamide)

- Structural Differences : Substitutes the pyridazine ring with a mercaptoethyl group.

- Activity : Inhibits caspase-7, a protease involved in apoptosis, by forming hydrogen bonds with Cys290 and hydrophobic interactions with Tyr223/Val292 .

- Key Data: Property DICA Target Compound Binding Affinity (Caspase-7) High (competitive inhibitor) Unknown Selectivity Caspase-7 > Caspase-3 Likely divergent due to pyridazine moiety Thiol Reactivity High (mercaptoethyl group) Moderate (methylthio group)

Anti-Inflammatory Pyrimidine-Acetamide Hybrid ()

- Structural Differences: Combines a dichlorophenoxy-acetamide with a pyrimidine-carbonitrile-thio group.

- Activity : Exhibits COX-2 inhibition (IC₅₀ = 116.73 mmol/kg) and anti-inflammatory effects superior to diclofenac, with lower ulcerogenicity .

- Key Data: Property Hybrid Compound Target Compound COX-2 Selectivity High (COX-2/COX-1 ratio >10) Undocumented Therapeutic Window Favorable (ulcer index = 11.38) Unknown Substituent Impact Pyrimidine-thio enhances binding to COX-2 Pyridazine-thio may target other enzymes

Mechanistic and Structural Insights

- Role of Dichlorophenoxy Group: Enhances lipid solubility and membrane permeability, critical for cellular uptake .

- Pyridazine vs. Pyridine/Pyrimidine : The 6-(methylthio)pyridazine in the target compound may confer unique electronic properties, influencing binding to cysteine-rich active sites (e.g., caspases or oxidoreductases) compared to pyridine or pyrimidine analogs .

- Thioalkyl vs.

Preparation Methods

Williamson Ether Synthesis

The dichlorophenoxy acetic acid fragment is synthesized via Williamson etherification, a robust method for ether formation. Reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions (NaOH, 60–80°C, 4–6 hours) yields the target acid. The reaction proceeds through deprotonation of the phenol, followed by nucleophilic attack on the chloroacetic acid’s α-carbon.

Optimization Notes :

- Solvent Selection : Aqueous ethanol (50% v/v) balances solubility and reaction kinetics.

- Stoichiometry : A 1:1.2 molar ratio of phenol to chloroacetic acid ensures complete conversion, minimizing residual starting material.

- Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (yield: 85–90%).

Alternative Routes: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers an alternative. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, 2,4-dichlorophenol reacts with ethyl glycolate, followed by saponification to yield the acid. While effective, this method’s cost and scalability limitations restrict its industrial application.

Preparation of 6-(Methylthio)Pyridazin-3-Amine

Pyridazine Ring Construction

The pyridazine core is assembled via cyclocondensation of 1,4-diketones with hydrazine. For example, reacting mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in refluxing ethanol generates 3,6-dibromopyridazine. Subsequent amination at position 3 is achieved through Buchwald-Hartwig coupling using Pd(OAc)₂ and Xantphos, yielding 3-aminopyridazine.

Introduction of Methylthio Group

The 6-position bromine in 3-amino-6-bromopyridazine undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe) in DMF at 120°C. The electron-withdrawing amino group at position 3 activates the ring, facilitating displacement at position 6. Post-reaction, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) with a 75–80% yield.

Mechanistic Insight :

The SNAr proceeds through a Meisenheimer complex, stabilized by resonance from the adjacent amino group. Computational studies suggest a ΔG‡ of 85 kJ/mol for this step, underscoring the necessity of elevated temperatures.

Amide Bond Formation: Coupling Strategies

Acid Chloride Route

Activating 2-(2,4-dichlorophenoxy)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. Reacting this with 6-(methylthio)pyridazin-3-amine in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the acetamide. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate (yield: 88%).

Critical Parameters :

- Temperature Control : Exothermic HCl evolution necessitates cooling to prevent decomposition.

- Base Selection : TEA scavenges HCl, driving the reaction to completion.

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based reagents like EDCI/HOBt enable amide formation under mild conditions. A typical protocol involves stirring the acid, amine, EDCI, and HOBt in DMF at room temperature for 12 hours. This method achieves comparable yields (85–90%) while avoiding harsh conditions.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.38 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.30 (d, J = 2.4 Hz, 1H, Ar-H), 4.70 (s, 2H, OCH₂CO), 2.52 (s, 3H, SCH₃).

- ¹³C NMR : δ 169.8 (CONH), 154.2 (C-O), 134.5–127.8 (Ar-C), 67.3 (OCH₂), 15.1 (SCH₃).

Infrared Spectroscopy (IR) :

- Strong bands at 1665 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm amide formation.

Mass Spectrometry :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 70:30, 1 mL/min) reveals a single peak at 4.2 minutes (purity >98%).

Industrial-Scale Considerations and Green Chemistry

Recent patents emphasize solvent recycling and catalytic efficiency. For example, using immobilized lipases for amide bond formation reduces waste, while microwave-assisted SNAr reactions cut processing times by 60%. Life-cycle assessments (LCAs) highlight the environmental benefits of these innovations, aligning with global sustainability goals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.